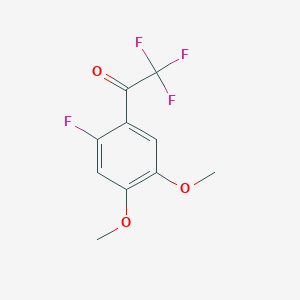2,2,2-Trifluoro-1-(2-fluoro-4,5-dimethoxyphenyl)ethanone
CAS No.: 1516199-30-6
Cat. No.: VC4533399
Molecular Formula: C10H8F4O3
Molecular Weight: 252.165
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1516199-30-6 |
|---|---|
| Molecular Formula | C10H8F4O3 |
| Molecular Weight | 252.165 |
| IUPAC Name | 2,2,2-trifluoro-1-(2-fluoro-4,5-dimethoxyphenyl)ethanone |
| Standard InChI | InChI=1S/C10H8F4O3/c1-16-7-3-5(9(15)10(12,13)14)6(11)4-8(7)17-2/h3-4H,1-2H3 |
| Standard InChI Key | GBEAZYZMAJUHMR-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C(=C1)C(=O)C(F)(F)F)F)OC |
Introduction
1. Introduction to 2,2,2-Trifluoro-1-(2-fluoro-4,5-dimethoxyphenyl)ethanone
2,2,2-Trifluoro-1-(2-fluoro-4,5-dimethoxyphenyl)ethanone is an organic compound belonging to the class of trifluoromethyl ketones. These compounds are characterized by the presence of a trifluoromethyl group () attached to a carbonyl group (). This specific molecule also contains a substituted aromatic ring with fluorine and methoxy groups.
3. Synthesis
The synthesis of this compound typically involves the reaction of trifluoroacetophenone derivatives with fluorinated phenols or aromatic precursors under controlled conditions. Common methods include:
-
Friedel-Crafts Acylation:
-
A trifluoroacetyl chloride reagent reacts with a dimethoxyfluorobenzene derivative in the presence of an aluminum chloride catalyst.
-
-
Fluorination Reactions:
-
Selective fluorination of aromatic intermediates using reagents like Selectfluor or elemental fluorine.
-
-
Methoxylation:
-
Methoxy groups are introduced via methylation of phenolic intermediates using dimethyl sulfate or iodomethane.
-
4. Applications
This compound may have applications in various fields due to its unique chemical structure:
-
Pharmaceuticals:
-
Trifluoromethyl ketones are often explored for their potential as enzyme inhibitors due to their electrophilic carbonyl group.
-
Compounds with methoxy and fluorine substitutions on aromatic rings exhibit bioactivity and may serve as intermediates in drug development.
-
-
Materials Science:
-
The trifluoromethyl group imparts hydrophobicity and thermal stability, making it useful in designing advanced materials.
-
-
Agriculture:
-
Aromatic ketones with fluorinated side chains are sometimes used as precursors for agrochemicals or pesticides.
-
5. Analytical Data
Spectroscopic Characteristics
The identification and characterization of this compound can be achieved using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR):
-
-NMR would show signals corresponding to the aromatic protons and methoxy groups.
-
-NMR would reveal distinct peaks for the trifluoromethyl and aromatic fluorine atoms.
-
-
Infrared Spectroscopy (IR):
-
A strong absorption band near due to the carbonyl group.
-
Additional bands for C-F stretching vibrations around .
-
-
Mass Spectrometry (MS):
-
The molecular ion peak at , with characteristic fragmentation patterns involving loss of or methoxy groups.
-
-
X-Ray Crystallography:
-
Useful for determining the precise molecular geometry and confirming substitution patterns on the aromatic ring.
-
6. Safety and Handling
Due to the presence of fluorinated groups, this compound should be handled with care:
-
Toxicity: Fluorinated ketones may pose inhalation or skin contact hazards.
-
Storage: Store in a cool, dry place away from strong acids or bases.
-
Personal Protective Equipment (PPE): Use gloves, goggles, and lab coats during handling.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume